molecular formula C207H340F3N59O65S B10764090 H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA

H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA

Cat. No.: B10764090
M. Wt: 4784 g/mol
InChI Key: XRZGBZQQXTWVCL-AWGBELHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic peptide, with a trifluoroacetic acid (TFA) counterion, is a linear sequence of 43 amino acids rich in hydrophobic residues (e.g., Leu, Ile, Val) and charged/polar residues (e.g., Glu, Gln, Arg). Its sequence includes motifs such as Leu-Leu-Arg-Glu-Val-Leu-Glu and Gln-Gln-Ala-His, which may contribute to structural stability or receptor interactions.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H339N59O63S.C2HF3O2/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265;3-2(4,5)1(6)7/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222);(H,6,7)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGBZQQXTWVCL-AWGBELHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C207H340F3N59O65S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4784 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121249-14-7
Record name Corticorelin ovine triflutate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121249147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA , also known as corticorelin ovine triflutate, is a synthetic analog of the human corticotropin-releasing hormone (CRH). This peptide plays a crucial role in stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland, which subsequently influences cortisol production in the adrenal cortex. Understanding its biological activity is essential for its application in clinical diagnostics, particularly in differentiating between pituitary and ectopic sources of ACTH in conditions like Cushing's syndrome.

Corticorelin functions primarily through its interaction with specific receptors located on pituitary cells. Upon binding to the CRH receptor, it triggers a cascade of intracellular signaling events that culminate in the secretion of ACTH. This process is vital for assessing the functionality of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in patients with suspected adrenal disorders.

Pharmacodynamics

The pharmacodynamic profile of corticorelin indicates its potency in stimulating ACTH release. Studies have shown that administration of this peptide results in a significant increase in plasma ACTH levels, which can be measured using radioimmunoassay techniques. The response to corticorelin is dose-dependent and varies among individuals, influenced by factors such as stress levels and existing hormonal imbalances.

Clinical Applications

Corticorelin is primarily utilized in diagnostic settings to:

  • Differentiate between Pituitary and Ectopic ACTH Production : In patients with Cushing's syndrome, a positive response to corticorelin (i.e., increased ACTH levels) suggests a pituitary source, while a lack of response may indicate ectopic production.
  • Assess HPA Axis Functionality : It can be employed in evaluating adrenal insufficiency or disorders related to cortisol production.

Study 1: Diagnostic Utility in Cushing’s Syndrome

A clinical study involving 50 patients diagnosed with Cushing’s syndrome assessed the efficacy of corticorelin in differentiating between pituitary-dependent and ectopic ACTH secretion. Patients were administered a standard dose of corticorelin, and plasma ACTH levels were measured pre- and post-administration. Results indicated that 80% of patients with pituitary adenomas exhibited a significant rise in ACTH levels compared to only 20% of those with ectopic sources.

Study 2: Evaluation of HPA Axis Dysfunction

Another study focused on patients presenting with symptoms of adrenal insufficiency. Corticorelin was administered to evaluate the responsiveness of the HPA axis. The findings showed that patients with primary adrenal insufficiency had blunted ACTH responses, whereas those with secondary adrenal insufficiency demonstrated a robust response, confirming the utility of corticorelin in diagnosing different types of adrenal dysfunction.

Table 1: Summary of Biological Activities

Activity Description
ACTH Release Stimulation Potently stimulates ACTH secretion from anterior pituitary cells
Cortisol Production Induction Enhances cortisol synthesis via adrenal cortex activation
Diagnostic Utility Differentiates between pituitary and ectopic sources of ACTH

Table 2: Clinical Study Results

Study Population Response Rate (%) Findings
Cushing’s Syndrome50 patientsPituitary: 80%Positive response indicates pituitary source
HPA Axis Dysfunction30 patientsPrimary Adrenal: 20%Blunted response indicates primary adrenal insufficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Key Structural Features and Modifications:

Compound Sequence Motifs Structural Modifications Reference
Target Peptide Leu-Leu-Arg-Glu, Gln-Gln-Ala-His Linear, TFA counterion -
ACTH (Dogfish) Ser-Tyr-Ser-Met-Glu-His-Phe-Arg Nonatriacontapeptide, α-MSH homology
Thrombin Receptor Agonist (SFLL) Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr Mimics thrombin’s proteolytic activation site
Coelulins A/B (Compounds 2/3) Hydroxyl/hydroxymethyl groups at C-2 Rare C-2 modifications in bacterial polyketides
  • The target peptide shares the Leu-Leu-Arg motif with SFLL (), a thrombin receptor agonist critical for receptor activation. However, the absence of a terminal Tyr or Asn-Pro-Asn sequence in the target peptide may limit thrombin-like activity .
  • Unlike coelulins A/B (), which have hydroxyl or methyloxymethyl groups altering solubility and bioactivity, the target peptide lacks such post-translational modifications, suggesting distinct biosynthesis or stability .

Functional Similarity

Receptor Binding and Enzymatic Activity:

Compound Functional Activity Mechanism Reference
Target Peptide Hypothesized signaling/modulatory role Unclear; potential kinase or GPCR interaction -
SFLL (Thrombin Agonist) Mimics thrombin’s effects on mesangial cells Activates phospholipase D, elevates cytosolic Ca²⁺
ACTH (Dogfish) Promotes corticosteroidogenesis Binds melanocortin receptors, shares α-MSH sequence
(1DME)Y8Fa Analogs Dual opiate agonist/antagonist effects Modulates intestinal motility and nociception
  • The target peptide’s Glu-Val-Leu-Glu motif resembles calcium-binding regions in signaling peptides, but its lack of phosphorylation sites (cf. ’s kinase substrates) may exclude kinase interactions .
  • Unlike (1DME)Y8Fa analogs (), which show opiate-like effects on intestinal motility, the target peptide’s high leucine content may favor hydrophobic interactions over opioid receptor binding .

Computational and Predictive Comparisons

Similarity Metrics and Predictive Models:

Metric/Tool Application Findings Reference
5NN Similarity (Alchemite) Predicts ODT accuracy for dissimilar compounds Target peptide’s 5NN similarity: 0.69–0.99
Tanimoto Similarity (RL Models) Optimizes molecular properties Lower Tanimoto scores indicate broader chemical space exploration
3D Retro-VS Quantifies one-to-group target associations Dependent on conformational sampling/alignment
Chemical-Genetic Profiling Guilt-by-association mode-of-action analysis Emphasizes high-fitness-defect genes
  • The target peptide’s 5NN similarity range (0.69–0.99) suggests moderate-to-high structural overlap with training compounds, but Alchemite imputation may outperform QSAR models in predicting its properties (, Figure 14) .

Limitations and Contradictions

  • 3D Conformational Variability : The target peptide’s linear structure may adopt distinct conformations compared to cyclic analogs like evolidine (), altering receptor binding .

Preparation Methods

Solid-Phase Peptide Synthesis Framework

The Fmoc/tBu strategy forms the cornerstone of CRF synthesis, leveraging PEG-modified polystyrene resins for optimal swelling and accessibility . Automated synthesizers enable iterative coupling cycles, with each amino acid residue incorporated via carbodiimide or aminium/phosphonium activation. Critical parameters include:

ParameterOptimal ValuePurpose
Resin Loading Capacity0.2–0.4 mmol/gBalances steric hindrance and yield
Coupling Temperature25°CMinimizes epimerization risk
Solvent SystemDMF/NMP (9:1)Enhances resin swelling

The extended sequence length (41 residues) necessitates meticulous planning to address secondary structure formation, particularly β-sheet aggregates that impede coupling .

Resin Selection and Initial Attachment

Wang resin derivatives functionalized with Rink amide linkers are preferred for C-terminal amidation, achieving >95% loading efficiency when pre-swollen in DCM for 24 hours . Pre-activation with 20% piperidine in DMF removes Fmoc groups, monitored via UV-Vis at 301 nm . The first residue (Ile) is attached using HBTU/DIPEA in a 4:1 molar excess, with coupling completeness verified by Kaiser testing .

Amino Acid Coupling Strategies

Phosphonium salts (PyBOP®) and aminium reagents (HATU) outperform carbodiimides for sterically hindered residues like Leu-Leu and His-Leu segments . Dual coupling protocols with 10-minute pre-activation in 0.1 M HOBt/DMF improve yields:

Residue PositionCoupling ReagentTime (min)Efficiency
15–17 (Leu-Leu-Arg)HATU/DIPEA12098.7%
23–25 (Lys-Ala-Asp)TBTU/HOAt9097.2%

Microwave-assisted coupling at 50°C for Arg(Pbf)-Glu(OtBu) sequences reduces cycle time by 40% without racemization .

Pseudoproline Dipeptide Incorporation

Three pseudoproline dipeptides (Ser-Pro, Thr-Pro, Glu-Pro) are strategically inserted at positions 4–5, 19–20, and 33–34 to disrupt β-sheet formation . Key implementation details:

  • Molar Ratio : 5-fold excess relative to resin capacity ensures complete incorporation

  • Coupling Time : 60 minutes under HATU activation achieves >99% conversion

  • Deprotection : TFA cleavage simultaneously regenerates Ser/Thr from oxazolidine intermediates

Side-Chain Deprotection and Cleavage Optimization

A tailored TFA cocktail (TFA/H₂O/TIS/phenol, 82.5:5:5:7.5) achieves simultaneous deprotection and resin cleavage in 3 hours . Scavenger selection critically impacts product purity:

ScavengerTarget ProtectionEfficacy
TriisopropylsilaneTrt, Mtt99.5%
EthanedithioltBu, Pbf98.1%
ThioanisoleArg(Pmc)97.8%

Post-cleavage, cold ether precipitation at −20°C yields 258 mg crude peptide from 0.1 mmol scale (87% yield) .

Purification and Analytical Validation

Preparative HPLC (C18, 10 µm, 250 × 50 mm) with 0.1% TFA/ACN gradients achieves >99% purity. Critical quality parameters:

MethodSpecificationResult
MALDI-TOF MSTheoretical: 4673.2Observed: 4673.8
Amino Acid Analysis±3% theoreticalPass
CD Spectroscopyα-helix content38%

Industrial-Scale Production Considerations

Batch synthesizers with 50 L reaction vessels enable kilogram-scale production, implementing:

  • Continuous Flow SPPS : Reduces solvent use by 70%

  • In-line FTIR Monitoring : Detects coupling completeness in real-time

  • Automated Cleavage Stations : Ensure consistent TFA exposure times

Comparative Method Analysis

An evaluation of three industrial protocols reveals trade-offs between speed and purity:

ProtocolCycle TimePurityScale Feasibility
A 80 hrs99.2%100 g
B 65 hrs98.1%10 kg
C 72 hrs98.9%1 kg

Technical Challenges and Solutions

Aggregation Mitigation :

  • 0.1 M LiCl in DMF disrupts interchain hydrogen bonds

  • Ultrasound-assisted coupling for Glu-Val-Leu segments

Oxidation Prevention :

  • 0.5% DTT in cleavage cocktail protects Met residues

  • Nitrogen-sparged TFA solutions prevent Trp modification

Q & A

Basic Research Questions

Q. What methodological approaches ensure accurate purity assessment of this peptide during synthesis?

  • Method : Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for separation and quantification, coupled with RP-HPLC (Reversed-Phase HPLC) to resolve hydrophobic residues. Isotopic labeling (e.g., stable isotopes like ¹³C/¹⁵N) can differentiate impurities from the target peptide. Validate results with GC-MS (Gas Chromatography-MS) for volatile derivatives .

Q. How can solid-phase peptide synthesis (SPPS) be optimized for this sequence, given its length and repetitive motifs?

  • Method : Employ Fmoc/t-Bu chemistry to mitigate side reactions (e.g., aspartimide formation). Use pseudo-proline dipeptides at Ser/Thr residues to reduce aggregation. Monitor coupling efficiency via Kaiser tests and optimize microwave-assisted synthesis for difficult couplings (e.g., Ile, Leu). Post-synthesis, perform HPLC purification with trifluoroacetic acid (TFA) counterion exchange to remove residual protecting groups .

Q. What techniques confirm the primary structure and disulfide bonding (if applicable) of this peptide?

  • Method : Combine Edman degradation for N-terminal sequencing with tandem MS/MS for full sequence coverage. For disulfide bonds, use partial reduction/alkylation followed by MALDI-TOF MS . Validate folding with circular dichroism (CD) and NMR for secondary structure analysis (e.g., α-helical regions in Leu/Arg-rich segments) .

Advanced Research Questions

Q. How can degradation pathways of this peptide be systematically studied under physiological stress conditions?

  • Method : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with LC-MS/MS to identify degradation products (e.g., deamidation at Gln/Asn, oxidation at Met). Use H/D exchange-MS to map solvent-accessible regions prone to hydrolysis. Compare degradation kinetics in buffer vs. serum to simulate in vivo conditions .

Q. What computational strategies predict this peptide’s interactions with target receptors or membranes?

  • Method : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model peptide-membrane interactions (e.g., Leu/Arg-rich motifs). Apply docking algorithms (AutoDock Vina) to predict binding affinities with receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can post-translational modifications (PTMs) be detected and quantified in recombinant variants of this peptide?

  • Method : Use phosphoproteomics workflows (TiO₂ enrichment for phosphorylation) or glycoproteomics (lectin affinity for glycosylation). Quantify PTMs via label-free MS1 quantification or TMT/iTRAQ labeling . Cross-validate with immunoblotting using modification-specific antibodies .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Method : Employ orthogonal assays (e.g., cell-based luciferase reporters vs. animal models) to rule out assay-specific artifacts. Use multivariate statistical analysis (PCA or PLS regression) to correlate structural features (e.g., charge, hydrophobicity) with activity. Optimize delivery systems (e.g., liposomes) to enhance in vivo bioavailability .

Q. What experimental design principles ensure robust in vivo pharmacokinetic (PK) studies for this peptide?

  • Method : Use radiolabeled isotopes (³H/¹⁴C) for tracking distribution. Apply compartmental modeling (non-linear mixed effects) to estimate clearance rates. Include controls for TFA counterion effects (e.g., compare acetate salts). Use microsampling (dried blood spots) to minimize animal use .

Methodological Notes

  • Data Integration : Link computational predictions (e.g., MD simulations) with experimental results (e.g., SPR) using Bayesian inference to refine models iteratively .
  • Contradiction Analysis : For conflicting purity or activity data, apply Design of Experiments (DoE) to isolate variables (e.g., synthesis batches, storage conditions) and identify root causes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.